Septamycin sodium salt

Beschreibung

Contextualization within Polyether Ionophore Antibiotics

Septamycin (B610790) is classified as a polyether ionophore antibiotic, a group of naturally occurring compounds renowned for their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes. mdpi.comnih.gov This ion-carrying (ionophorous) property is central to their biological activity. mdpi.comnih.govcore.ac.uk Polyether ionophores, including septamycin, are produced by various strains of actinomycetes, particularly from the genus Streptomyces. mdpi.comnih.gov

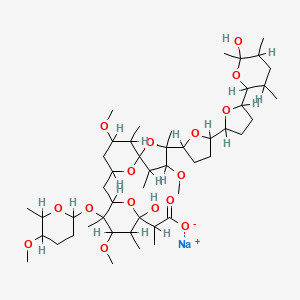

These compounds are characterized by a backbone composed of repeating ether-linked heterocyclic rings and a terminal carboxylic acid group. nih.govnih.govmedkoo.com The unique three-dimensional structure of septamycin, featuring a thirty-carbon backbone and seven heterocyclic rings, allows it to create a cavity that selectively binds metal ions. nih.govnih.gov In its sodium salt form, the sodium ion is held within this central cavity by coordination with six to seven oxygen atoms. nih.gov This complexation facilitates the transport of the ion across lipid membranes, disrupting the natural ion gradients essential for cellular function. nih.govcore.ac.uk The biological activity of polyether ionophores is broad, encompassing antibacterial, antifungal, antiparasitic, and antiviral properties. nih.gov

Historical Discoveries and Initial Characterization of Septamycin

Septamycin was first isolated from a strain of Streptomyces hygroscopicus (NRRL 5678). mdpi.comnih.gov It was also independently isolated from Streptomyces albus (NRRL 3883) and was initially designated as antibiotic A28695A. nih.govcapes.gov.br Subsequent comparative studies confirmed that septamycin and A28695A were identical compounds. nih.gov

Initial characterization revealed septamycin to be a monocarboxylic acid. nih.govmedkoo.com The sodium salt of septamycin has the chemical formula C48H81NaO16. nih.gov The detailed crystal structure and absolute configuration of the molecule were determined through X-ray analysis of its p-bromophenacyl derivative. nih.gov Further spectroscopic studies, particularly using 300 MHz 1H-NMR, elucidated the conformation of both septamycin and its sodium salt in solution, confirming a pseudocyclic structure maintained by hydrogen bonding. nih.govresearchgate.net

Early research highlighted the biological activity of septamycin. It demonstrated in vitro activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, and Clostridium pasteurianum. mdpi.com Notably, it also showed activity against the chicken coccidiosis-causing parasite Eimeria tenella. nih.gov Furthermore, antiviral activity against Newcastle Disease and herpes simplex viruses was also reported. mdpi.com

Table 1: Key Milestones in the Discovery and Characterization of Septamycin

| Milestone | Description | References |

| Isolation | Isolated from Streptomyces hygroscopicus (NRRL 5678) and Streptomyces albus (NRRL 3883). | mdpi.comnih.govmedkoo.com |

| Chemical Formula | The sodium salt was identified as C48H81NaO16. | nih.gov |

| Structural Elucidation | The crystal structure and absolute configuration were determined by X-ray analysis. | nih.gov |

| Conformational Analysis | Solution conformation was studied using 1H-NMR spectroscopy. | nih.govresearchgate.net |

| Initial Biological Activity | Demonstrated activity against Gram-positive bacteria, Eimeria tenella, and some viruses. | mdpi.comnih.gov |

Structure

2D Structure

Eigenschaften

CAS-Nummer |

55924-40-8 |

|---|---|

Molekularformel |

C48H81NaO16 |

Molekulargewicht |

937.1 g/mol |

IUPAC-Name |

sodium;2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoate |

InChI |

InChI=1S/C48H82O16.Na/c1-24-21-25(2)46(10,51)63-40(24)35-16-15-33(58-35)34-17-19-37(59-34)45(9)42(56-14)28(5)48(64-45)26(3)36(54-12)22-31(60-48)23-38-44(8,62-39-20-18-32(53-11)30(7)57-39)41(55-13)27(4)47(52,61-38)29(6)43(49)50;/h24-42,51-52H,15-23H2,1-14H3,(H,49,50);/q;+1/p-1 |

InChI-Schlüssel |

SIIORNJHEWQPHB-UHFFFAOYSA-M |

SMILES |

CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)(C)OC7CCC(C(O7)C)OC)OC)C)C)OC)C)(C)O)C.[Na+] |

Kanonische SMILES |

CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)(C)OC7CCC(C(O7)C)OC)OC)C)C)OC)C)(C)O)C.[Na+] |

Verwandte CAS-Nummern |

54927-63-8 (Parent) |

Synonyme |

septamycin septamycin sodium salt |

Herkunft des Produkts |

United States |

Microbial Production and Biosynthesis of Septamycin

Producer Organisms and Strain Specificity

The capability to produce septamycin (B610790) is not widespread among microorganisms but is specific to certain strains within particular genera of Actinomycetota. Research has identified several key producers, primarily within the Streptomyces and Actinomadura genera. nih.govmdpi.comcapes.gov.br

A notable producer of septamycin is the bacterium Streptomyces hygroscopicus. nih.govmdpi.comcapes.gov.br Specifically, the strain designated NRRL 5678 has been identified as a source for the isolation of septamycin. nih.govcapes.gov.brmedchemexpress.eulookchem.com Streptomyces hygroscopicus is a well-known species within the largest antibiotic-producing genus, Streptomyces, which is recognized for its complex secondary metabolism. wikipedia.org The production of septamycin by this organism highlights the metabolic diversity even within a single species, as different strains are known to produce a wide array of bioactive compounds. wikipedia.orggoogle.com

Streptomyces albus is another species implicated in the production of septamycin-related compounds. nih.govnih.gov It has been demonstrated through direct comparison that the antibiotic A28695 A, isolated from Streptomyces albus strain NRRL 3883, is identical to septamycin. nih.govgoogle.com This finding underscores that chemically identical secondary metabolites can be produced by distinct species within the same genus. S. albus itself is a source of various other polyether antibiotics, such as salinomycin (B1681400) and antibiotic 6016. mdpi.comcore.ac.uk

The genus Actinomadura also contributes to the production of septamycin and closely related analogues. mdpi.comcapes.gov.br An Actinomadura sp. culture, designated N742-34, has been shown to produce septamycin. mdpi.com Furthermore, a new polyether antibiotic, CP-82,009, which is structurally related to septamycin, was isolated from the fermentation broth of Actinomadura sp. (ATCC 53676). nih.gov Actinomadura species are known producers of a variety of polyether ionophores, such as cationomycin and semduramicin. mdpi.com

Table 1: Known Producer Organisms of Septamycin and Identical/Related Compounds

| Genus | Species | Strain Designation | Compound | Reference |

| Streptomyces | hygroscopicus | NRRL 5678 | Septamycin | nih.govcapes.gov.brmedchemexpress.eu |

| Streptomyces | albus | NRRL 3883 | A28695 A (identical to Septamycin) | nih.govgoogle.com |

| Actinomadura | sp. | N742-34 | Septamycin | mdpi.com |

| Actinomadura | sp. | ATCC 53676 | CP-82,009 (related to Septamycin) | nih.gov |

Streptomyces albus Strains

Fermentation Processes and Optimization for Septamycin Production

The industrial production of septamycin, like other microbial secondary metabolites, relies on controlled fermentation processes. nih.govnih.gov This involves cultivating the producer strain, such as Streptomyces hygroscopicus NRRL 5678, in a nutrient-rich medium under optimized conditions to maximize the yield of the antibiotic. nih.govcapes.gov.br The antibiotic is then isolated from the fermentation broth through methods like solvent extraction and purified using techniques such as column chromatography. nih.gov

While specific, detailed fermentation protocols for maximizing septamycin yield are often proprietary, general principles of antibiotic fermentation optimization are applicable. ijpsi.orgresearchgate.netmdpi.com Key parameters that are typically optimized include:

Medium Composition : The balance of carbon and nitrogen sources is critical. For Streptomyces fermentations, complex nutrient sources like soybean meal, soluble starch, and glucose are often used. ijpsi.orgresearchgate.net The presence of specific precursors can also influence the production of polyether antibiotics. google.com

pH : Maintaining an optimal pH range (often near neutral, e.g., pH 7.0) throughout the fermentation is crucial for both microbial growth and antibiotic synthesis. researchgate.net

Temperature : A constant, optimal temperature (e.g., 28°C) is maintained to ensure efficient enzymatic activity and cell viability. researchgate.net

Aeration and Agitation : As Streptomyces are typically aerobic, sufficient dissolved oxygen is a critical factor. This is managed by controlling the agitation speed (e.g., 180 r/min) and aeration rate in the fermentor. researchgate.net

Inoculum and Fermentation Time : The size of the initial inoculum and the total fermentation time are optimized to harvest the product during its peak accumulation phase, which often coincides with the stationary phase of microbial growth. researchgate.net

Optimization studies for other Streptomyces products have shown that systematically refining these parameters using statistical methods, such as Plackett-Burman designs, can significantly enhance antibiotic potency. mdpi.com

Biosynthetic Pathways and Genetic Determinants in Septamycin Synthesis

Septamycin is classified as a polyether polyketide. mdpi.comresearchgate.net Its biosynthesis is therefore understood to follow the general pathway for this class of natural products, which are assembled by large, multifunctional enzymes called polyketide synthases (PKSs). researchgate.netisomerase.co.ukmdpi.com The biosynthesis of complex polyketides like septamycin is encoded by a collection of genes organized into a biosynthetic gene cluster (BGC). nih.govsecondarymetabolites.orgnih.gov

The general steps in the biosynthesis of a polyether antibiotic are:

Polyketide Chain Assembly : The carbon backbone of septamycin is constructed by a modular Type I PKS. This enzymatic assembly line sequentially adds small carboxylic acid building blocks, typically derived from acetate (B1210297) and propionate, in a manner analogous to fatty acid synthesis. researchgate.netisomerase.co.uk

Post-PKS Modification : After the polyketide chain is assembled and released from the PKS, it undergoes a series of enzymatic modifications. For polyethers, a key step is the formation of the characteristic cyclic ether rings. This is believed to be catalyzed by enzymes such as monooxygenases and epoxide hydrolases, which create and then resolve epoxide intermediates along the polyketide backbone. researchgate.net

Tailoring Reactions : Additional tailoring enzymes encoded within the BGC may perform further modifications, such as glycosylation, methylation, or hydroxylation, to yield the final, mature antibiotic. isomerase.co.ukjmb.or.kr

The BGC for septamycin itself has not been fully characterized in published literature. However, analysis of BGCs for other polyether antibiotics and complex polyketides from Streptomyces and related genera provides a model for its genetic architecture. mdpi.comnih.govnih.gov These clusters typically contain genes encoding the core PKS enzymes, tailoring enzymes, as well as genes for regulation, self-resistance (to prevent the producer from being harmed by its own antibiotic), and export of the compound out of the cell. mdpi.comnih.gov

Advanced Structural Elucidation and Conformational Analysis of Septamycin Sodium Salt

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been pivotal in elucidating the intricate structure of septamycin (B610790) and its sodium salt in solution.

NMR spectroscopy has served as a powerful tool for probing the atomic-level details of septamycin's structure. Both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced NMR methodologies, have provided invaluable data. clockss.org

The analysis of 300 MHz ¹H-NMR spectra of both septamycin and its sodium salt has revealed that they adopt similar conformations in solution. nih.govjst.go.jp In the sodium salt, the backbone of the molecule forms a pseudocyclic structure. nih.gov This is achieved through a "head-to-tail" hydrogen bond between the carboxylate group and a hydroxyl group (OH-14). nih.govjst.go.jp This conformation creates a central cavity where the sodium ion is entrapped, coordinated by six to seven oxygen atoms, including those of the carboxylate group. nih.govjst.go.jp The exterior of the molecule presents a lipophilic surface, effectively shielding the sodium ion from the surrounding environment. nih.govresearchgate.net Notably, the sugar-like fragment of the molecule does not participate in binding the metal ion. nih.govjst.go.jp

Interactive Data Table: Key ¹H-NMR Observations for Septamycin Sodium Salt in Solution

| Feature | Observation | Implication |

| Pseudocyclic Structure | Maintained by a head-to-tail hydrogen bond. nih.govjst.go.jp | Defines the overall shape and rigidity of the molecule. |

| Sodium Ion Coordination | Trapped in a central cavity by 6-7 oxygen atoms. nih.govjst.go.jp | Highlights the ionophoric nature of septamycin. |

| Molecular Surface | Lipophilic exterior. nih.govresearchgate.net | Facilitates transport across biological membranes. |

| Sugar-like Moiety | Does not participate in cation binding. nih.govjst.go.jp | Suggests a different role for this part of the molecule. |

Interactive Data Table: General ¹³C-NMR Chemical Shift Ranges for Polyether Antibiotics

| Carbon Type | Typical Chemical Shift Range (ppm) | Factors Influencing Shift |

| Carbonyl (C=O) | 170-220 | Hybridization (sp²) and bonding to oxygen. libretexts.org |

| Alkene (C=C) | 100-150 | Hybridization (sp²) and substituents. libretexts.org |

| Carbon-Oxygen (C-O) | 50-90 | Electronegativity of oxygen. udel.edu |

| Aliphatic Carbons | 10-50 | Degree of substitution and proximity to functional groups. |

For complex molecules like septamycin, advanced NMR techniques are often necessary to resolve overlapping signals and make unambiguous assignments. clockss.orgSelective proton decoupling experiments have been instrumental in assigning carbon signals by irradiating specific, well-resolved proton signals. clockss.orgPartially Relaxed Fourier Transform (PRFT) NMR helps to differentiate between methyl, methylene, and methine carbon signals based on their different relaxation times. clockss.org Furthermore, biosynthetic labeling , where the producing microorganism is fed with ¹³C-labeled precursors, has been a powerful strategy. This technique not only aids in the assignment of the carbon skeleton but also provides insights into the biosynthetic pathways of these natural products. clockss.org

While NMR provides detailed information about the structure in solution, X-ray crystallography of a suitable crystalline derivative is the definitive method for determining the absolute configuration in the solid state. The crystal structure of the p-bromophenacyl derivative of septamycin was successfully determined by X-ray analysis. nih.govrsc.org This analysis established the constitution and absolute stereochemistry of septamycin, revealing a thirty-carbon backbone and the presence of seven heterocyclic rings. nih.govcapes.gov.br The molecular formula of the sodium salt was confirmed as C₄₈H₈₁NaO₁₆. nih.gov It is important to note that while the solution conformation of septamycin and its sodium salt did not show the involvement of a water molecule in the cyclization, the X-ray study of the p-bromophenacyl ester did find a water molecule participating. nih.govjst.go.jp

Nuclear Magnetic Resonance (NMR) Studies

Carbon-13 NMR (¹³C-NMR) for Structural Assignments

Solution Conformation Studies of this compound

Studies on the solution conformation of this compound, primarily using ¹H-NMR, have provided a consistent picture of its three-dimensional structure in non-polar solvents. nih.govjst.go.jpresearchgate.net The molecule adopts a rigid, pre-folded, pseudocyclic conformation. nih.govresearchgate.net This structure is stabilized by an intramolecular hydrogen bond that brings the "head" (carboxylate group) and the "tail" of the molecule together. nih.govjst.go.jp This arrangement forms a cavity that encapsulates the sodium ion, with the lipophilic alkyl groups oriented towards the exterior. nih.govresearchgate.net This specific conformation is crucial for its function as an ionophore, allowing it to sequester a cation and transport it across lipid barriers. The conformation of the free acid is very similar to that of the sodium salt. nih.govresearchgate.net

Pseudocyclic Architecture and Intramolecular Hydrogen Bonding

Analysis of this compound, primarily through 300 MHz ¹H-NMR spectroscopy, reveals that its backbone assumes a pseudocyclic structure. nih.gov This conformation is not formed by a continuous covalent loop but rather by the molecule folding back on itself, creating a stable, ring-like architecture. nih.govresearchgate.net The key to maintaining this arrangement is a strong "head-to-tail" intramolecular hydrogen bond. nih.gov This critical interaction occurs between the deprotonated carboxylate group (COO⁻) at one end of the molecule and a specific hydroxyl group (OH-14) at the other. nih.gov

This hydrogen bond effectively closes the loop, leading to a structure with a dual nature. nih.gov The interior of the pseudocycle is rich in oxygen atoms, creating a hydrophilic pocket, while the exterior is dominated by the lipophilic alkyl backbone of the molecule. nih.govnih.gov This arrangement is a hallmark of polyether ionophores, enabling them to encapsulate cations within their polar core while maintaining solubility in nonpolar environments like cell membranes. researchgate.netnih.gov The stabilization provided by the intramolecular hydrogen bond is crucial for maintaining this functional conformation. nih.govmdpi.com Studies have shown that a water molecule does not appear to participate in the cyclization of this compound in solution. nih.gov

| Structural Feature | Description | Reference |

|---|---|---|

| Overall Architecture | Pseudocyclic conformation adopted in solution. | nih.gov |

| Stabilizing Interaction | "Head-to-tail" intramolecular hydrogen bond. | nih.govresearchgate.net |

| Groups Involved in H-Bond | Carboxylate group (COO⁻) and the hydroxyl group at position 14 (OH-14). | nih.gov |

| Resulting Structure | Creates a polar, oxygen-rich interior and a lipophilic exterior. | nih.govnih.gov |

Cation Binding and Coordination Geometry of the Sodium Ion

The pseudocyclic architecture of septamycin creates a central cavity perfectly suited for cation binding. nih.govnih.gov In the case of this compound, a single sodium ion (Na⁺) is trapped and securely held within this central hole. nih.govresearchgate.net The coordination of the sodium ion is achieved through interactions with multiple oxygen atoms that line the interior of the cavity. nih.gov

Spectroscopic data indicate that the sodium ion is coordinated by six to seven oxygen atoms. nih.gov These coordinating ligands include the oxygen atoms from the carboxylate group (COO⁻), which also participates in the primary hydrogen bond that shapes the molecule. nih.gov This coordination geometry effectively sequesters the sodium ion, shielding it from the external solvent environment with the molecule's lipophilic surface. nih.govresearchgate.net It is noteworthy that the dangling sugar-like moiety attached to the main backbone of septamycin does not participate in the binding of the metal ion. nih.govresearchgate.net This precise arrangement results in a neutral, stable, and lipid-soluble complex, which is essential for its function of transporting cations across biological membranes. researchgate.netnih.gov

| Coordination Feature | Detail | Reference |

|---|---|---|

| Bound Cation | Sodium ion (Na⁺) | nih.gov |

| Binding Location | Central cavity of the pseudocyclic structure. | nih.govresearchgate.net |

| Coordination Number | 6 to 7 oxygen atoms. | nih.gov |

| Coordinating Ligands | Oxygen atoms from the molecular backbone, including the carboxylate group. | nih.gov |

| Non-participating Moiety | The sugar-like fragment does not coordinate with the sodium ion. | nih.govresearchgate.net |

Mechanistic Investigations of Septamycin Sodium Salt As an Ionophore

Ion Transport Mechanisms Across Biological Membranes

The primary mechanism of action for Septamycin (B610790) and other carboxylic ionophores is their function as mobile ion carriers. nih.govannualreviews.org They are able to pick up a cation on one side of a biological membrane, diffuse through the lipid bilayer, and release the cation on the other side, thereby modifying the permeability of the membrane to specific ions. nih.govnih.gov

Carboxylic polyether ionophores exhibit selectivity in the cations they bind and transport. nih.gov Structural studies of the Septamycin sodium salt complex reveal a conformation where the backbone of the molecule forms a pseudocyclic structure, creating a central cavity. nih.gov The sodium ion (Na⁺) is held within this cavity through coordination with six to seven oxygen atoms, while the molecule's exterior remains lipophilic (lipid-soluble), shielding the ion from the non-polar membrane environment. nih.gov

Research indicates that Septamycin, like many other naturally occurring carboxyl ionophores, shows a preference for monovalent cations such as sodium (Na⁺) and potassium (K⁺). nih.govnih.gov Specifically, studies suggest a notable preference for Na⁺ ions, although its affinity is reported to be lower than that of the related ionophore Monensin A. scialert.net Evidence from mass spectrometry also indicates that Septamycin can form complexes with potassium (K⁺). scialert.net In contrast, there is no significant evidence to suggest that Septamycin has a strong affinity for divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), a property seen in other ionophores like Lasalocid. nih.govnih.gov

| Cation | Symbol | Binding Affinity/Preference | Reference |

|---|---|---|---|

| Sodium | Na⁺ | Preferred | nih.govscialert.net |

| Potassium | K⁺ | Some Affinity | nih.govscialert.net |

| Calcium | Ca²⁺ | Not Significantly Preferred | nih.govnih.gov |

| Magnesium | Mg²⁺ | Not Significantly Preferred | nih.govnih.gov |

Septamycin modulates membrane permeability by acting as a mobile carrier that facilitates the transport of cations down their electrochemical gradient. nih.govcore.ac.uk The process is generally understood to be an electroneutral exchange, meaning the transport of a positively charged cation in one direction is balanced by the transport of another positive charge in the opposite direction. nih.gov In the case of Septamycin, this typically involves the exchange of a metal cation, such as Na⁺, for a proton (H⁺). nih.govcore.ac.uk

The mechanism proceeds as follows:

On one side of the membrane, the deprotonated carboxyl group of the Septamycin molecule binds to a Na⁺ ion, forming a neutral, lipid-soluble complex. nih.gov

This complex, with its lipophilic exterior, is able to diffuse across the lipid bilayer of the cell membrane. nih.govcore.ac.uk

On the opposite side of the membrane (e.g., inside the cell), the complex encounters a higher concentration of H⁺. core.ac.uk

The ionophore releases the Na⁺ ion into the cytoplasm and binds a proton, reverting to its neutral, protonated acid form. nih.gov

The neutral Septamycin molecule then diffuses back across the membrane to repeat the cycle.

This continuous process effectively creates a pathway for Na⁺ to enter the cell, dramatically increasing the membrane's permeability to this ion and disrupting the cell's natural ion gradients. nih.govcore.ac.uk

Cation Selectivity and Affinity (Na⁺, K⁺, Ca²⁺, Mg²⁺)

Cellular and Subcellular Impact of this compound

By altering membrane permeability and transporting cations, this compound profoundly impacts cellular physiology, leading to the disruption of fundamental homeostatic processes.

Most living cells maintain a precise and vital balance of ions between their cytoplasm and the extracellular environment. nih.govfz-juelich.de Typically, this involves maintaining a high intracellular concentration of K⁺ and a low intracellular concentration of Na⁺. nih.gov This gradient is essential for numerous cellular functions, including nutrient transport, volume regulation, and maintaining membrane potential. fz-juelich.decsic.es

Septamycin's action as a Na⁺/H⁺ antiporter directly undermines this balance. core.ac.ukresearchgate.net It facilitates a continuous influx of Na⁺ into the cell, collapsing the carefully maintained Na⁺ gradient. core.ac.uk This influx of sodium and associated efflux of protons alters the intracellular pH and disrupts the critical Na⁺/K⁺ balance, leading to widespread physiological dysfunction and eventual cell death. nih.govresearchgate.net

Osmotic balance is the maintenance of equilibrium in the concentration of solutes across a semi-permeable membrane. opentextbc.ca The movement of water is passively driven by the concentration of solutes like salts; water moves from an area of lower solute concentration to an area of higher solute concentration. opentextbc.camedex.com.bd

The disruption of ion homeostasis by Septamycin has direct consequences on the cell's osmotic balance. core.ac.uk The transport of a large number of sodium ions into the cytoplasm significantly increases the intracellular solute concentration. core.ac.ukresearchgate.net This creates a hypertonic environment inside the cell relative to its surroundings, establishing an osmotic pressure gradient that forces water to rush into the cell. core.ac.ukopentextbc.ca The result is cellular swelling, increased internal pressure, and potential vacuolization, which can ultimately lead to the rupture and death of the cell. core.ac.ukresearchgate.net

The ion-transporting activity of Septamycin is not restricted to the outer plasma membrane; it can also affect the membranes of subcellular organelles. core.ac.uk This is particularly significant in acidic organelles, such as lysosomes or the digestive food vacuole of parasites like Plasmodium falciparum. core.ac.uk

The same Na⁺/H⁺ exchange mechanism that disrupts cytoplasmic ion balance can occur across the vacuolar membrane. Septamycin transports Na⁺ ions into the organelle while removing protons (H⁺). core.ac.uk The depletion of protons from within the vacuole raises its internal pH, a process known as alkalinization. core.ac.uk In the Plasmodium food vacuole, this alkalinization is detrimental because it inhibits the function of acidic proteases that are responsible for digesting hemoglobin, a critical nutrient source for the parasite. This disruption of organellar function is a key aspect of the anti-parasitic activity of polyether ionophores. core.ac.uk

Pre Clinical Research on Biological Activities of Septamycin Sodium Salt

Antimicrobial Research Spectrum

Septamycin (B610790) sodium salt has demonstrated notable activity against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as some fungi. nih.govnih.gov

Activity against Gram-Positive Bacteria, including Resistant Strains

Septamycin sodium salt has shown efficacy against several Gram-positive bacteria. nih.gov Notably, it has been reported to be effective against strains that have developed resistance to other classes of antibiotics. nih.gov Research has documented its activity against penicillin-resistant S. aureus, tetracycline-resistant Micrococcus sp., aminoglycoside-resistant Streptococcus faecalis, and macrolide-resistant Sarcina lutea. nih.gov

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness. For this compound, the reported MIC values against these resistant Gram-positive strains are detailed in the table below. nih.gov

| Resistant Bacterial Strain | Antibiotic Class of Resistance | MIC (µg/mL) of this compound |

| Staphylococcus aureus | Penicillin | 0.31 |

| Micrococcus sp. | Tetracycline | 0.31 |

| Streptococcus faecalis | Aminoglycoside | 0.1 |

| Sarcina lutea | Macrolide | 0.31 |

This table presents the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit the growth of various resistant strains of Gram-positive bacteria.

Activity against Gram-Negative Bacteria

Unlike many polyether antibiotics that are generally inactive against Gram-negative bacteria, septamycin has demonstrated the ability to target these microorganisms. nih.gov Specifically, research has reported a Minimum Inhibitory Concentration (MIC) of 0.1 µg/ml for septamycin against Escherichia coli. nih.gov

Antiparasitic Research Applications

This compound has also been investigated for its potential to combat parasitic infections. mdpi.com

Anticoccidial Studies

A significant area of research for septamycin has been its effectiveness against coccidiosis, a parasitic disease in poultry caused by protozoa of the genus Eimeria. nih.gov Studies have specifically looked at its activity against Eimeria tenella in chick kidney cell cultures. nih.govnih.gov The anticoccidial index (ACI) is a measure used to evaluate the efficacy of anticoccidial drugs. Septamycin has been reported to have an ACI of 156.8. nih.gov

Antimalarial Research

There is emerging interest in the potential of polyether ionophores, including septamycin, as antimalarial agents. Glutathione (B108866) S-transferase (GST) from the malaria parasite Plasmodium falciparum (PfGST) is considered a potential drug target. nih.gov While the direct inhibitory action of septamycin on PfGST is a subject of ongoing investigation, the broader class of polyether ionophores is being explored for this therapeutic application. nih.govnih.gov

Antiviral Research Investigations

Preliminary research has identified Septamycin as possessing antiviral properties against specific viruses.

Newcastle Disease Virus (NDV) and Herpes Simplex Virus (HSV): In vitro studies have demonstrated that Septamycin exhibits antiviral activity against both Newcastle Disease Virus and Herpes Simplex Viruses. mdpi.com The specific mechanisms behind this viral inhibition have not been fully elucidated in the available literature.

Anti-HIV Activity: Currently, there is no specific pre-clinical research available that investigates or confirms the anti-HIV activity of this compound. While polyether ionophores as a class have been suggested as potentially promising for anti-HIV research, specific studies on Septamycin are lacking. nih.gov

Cytotoxic and Antitumor Research in Non-Human Models

The potential of polyether antibiotics, including Septamycin, as cytotoxic and antitumor agents has been a subject of general scientific interest. mdpi.comnih.gov These compounds are known for their ability to transport metal ions across cellular membranes, a mechanism that is believed to underlie their biological effects. nih.gov

While the broader class of polyether ionophores has shown cytotoxic activity against various tumor cells, specific data detailing the cytotoxic profile of this compound, such as its half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines, is not extensively documented in publicly available research. One patent filing lists Septamycin among compounds to be screened for anti-tumor effects, suggesting its relevance in this research area. googleapis.com

Table 1: General Biological Activities of Septamycin

| Biological Activity | Finding | Reference |

|---|---|---|

| Antiviral Activity | Demonstrated against Newcastle Disease Virus and Herpes Simplex Virus. | mdpi.com |

There is currently no available scientific literature detailing the specific mechanisms of action of this compound on cancer stem cells (CSCs). While other polyether ionophores, notably salinomycin (B1681400), have been extensively studied for their ability to selectively target CSCs, similar dedicated research on Septamycin has not been published. oncotarget.comnih.gov A patent document includes Septamycin in a list of compounds for methods to identify agents that modulate the viability of cancer stem cells, but does not provide data on its specific mechanism. googleapis.com

No specific research studies were found that investigate the impact of this compound on multidrug-resistant (MDR) cancer cell lines. The ability of some polyether ionophores to overcome multidrug resistance in cancer is a known area of research, but these findings have not been specifically extended to or confirmed for Septamycin in the context of cancer. nih.gov

Mechanisms of Action on Cancer Stem Cells

Research on Inhibition of DNA Synthesis

Polyether ionophores as a chemical class have been identified as potential inhibitors of DNA synthesis. mdpi.com A patent has also listed Septamycin in a context that includes DNA replication as a cellular process of interest for therapeutic intervention. googleapis.com However, direct experimental evidence from pre-clinical studies demonstrating that this compound functions as an inhibitor of DNA synthesis is not present in the current body of scientific literature. Research on other ionophores, such as okadaic acid and nigericin, has shown DNA synthesis inhibition, but these results cannot be directly extrapolated to Septamycin. mdpi.com

Table 2: Investigated Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Monensin |

| Newcastle Disease Virus |

| Herpes Simplex Virus |

| Salinomycin |

| Okadaic acid |

Structure Activity Relationship Sar and Analog Development of Septamycin

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of polyether ionophores like septamycin (B610790) is intrinsically linked to their ability to form stable, lipophilic complexes with metal cations, thereby disrupting ion gradients across cellular membranes. nih.gov This process is facilitated by a pseudocyclic conformation stabilized by intramolecular hydrogen bonds between the terminal carboxylic acid group and hydroxyl groups. nih.gov

Key structural features essential for the biological function of septamycin and related polyether ionophores include:

The Carboxylic Acid Group: This group is fundamental for the ion-transport mechanism, which involves an electroneutral exchange of protons for cations. nih.gov

Hydroxyl Groups: These groups participate in the coordination of the cation within the hydrophilic cavity of the molecule. nih.gov

Lipophilic Exterior: The hydrophobic nature of the molecule's exterior allows the ion-ionophore complex to traverse the lipid bilayers of cell membranes. nih.gov

Studies on related polyether ionophores have provided insights that are likely applicable to septamycin. For instance, in daptomycin, the presence and specific stereochemistry of certain amino acid residues, such as 3-mGlu, are critical for its antibacterial activity. nih.gov Replacing this residue leads to a significant decrease in efficacy. nih.gov Similarly, for aminoglycoside antibiotics, the number and location of amino groups on the sugar rings and their attachment to the deoxystreptamine core profoundly affect their activity. nih.gov These examples underscore the importance of specific functional groups and their spatial arrangement for the biological activity of complex natural products.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. mdpi.comproquest.com These models are valuable for predicting the activity of new, unsynthesized analogs and for gaining insight into the structural features that govern efficacy. nih.gov

The general QSAR workflow involves:

Building the 3D structures of a series of compounds.

Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic).

Developing a mathematical model that relates the descriptors to the observed biological activity.

Validating the model's predictive power. nih.gov

While specific QSAR studies exclusively focused on septamycin are not extensively detailed in the provided search results, the methodology has been broadly applied to polyether ionophores. mdpi.com These studies help in understanding the pharmacological profiles of these compounds. mdpi.com For instance, QSAR can be used to analyze how modifications to the structure of polyether ionophores affect their antibacterial, antifungal, and antitumor activities. mdpi.com The Hammett and Taft equations, foundational to QSAR, help in quantifying the electronic and steric effects of different substituents. mdpi.com

Synthetic Approaches to Septamycin Analogues and Derivatives

The development of septamycin analogs aims to enhance its biological activity, improve its selectivity, and reduce potential toxicity. This involves both chemical modifications of the natural product and total synthesis of new derivatives.

The chemical modification of natural products like septamycin is a common strategy to generate novel analogs. mdpi.com These modifications typically target accessible functional groups on the molecule. For macrolides, another class of complex natural products, modifications are often carried out at positions such as 3, 6, 9, 11, and 12 of the lactone ring, as well as at hydroxyl groups on the sugar moieties. service.gov.uk Similar strategies could be envisioned for septamycin, targeting its hydroxyl groups or the carboxylic acid terminus.

Common derivatization strategies that could be applied to septamycin include:

Esterification: The carboxylic acid group can be converted to various esters.

Etherification: The hydroxyl groups can be modified to form ethers.

Acylation: Selective acylation of hydroxyl groups can be achieved using various acylating agents. pensoft.net

The synthesis of pyrazole (B372694) derivatives, for example, has evolved from classical cyclization and condensation reactions to more modern, efficient methods like microwave-assisted synthesis and catalytic approaches. researchgate.netnih.gov These advanced synthetic methods could potentially be adapted for the modification of septamycin.

The ultimate goal of synthesizing septamycin analogs is to establish a clear correlation between structural modifications and the resulting biological activity. This allows for the rational design of more potent and selective compounds.

For example, in the development of polymyxin (B74138) antibiotics, modifying the length of the N-terminal fatty acyl chain has been shown to impact antimicrobial activity. nih.gov Similarly, for quinolones, substitutions at the C-6 and C-8 positions, such as the introduction of a fluorine atom or various cyclic amines, have led to more effective drugs. mdpi.com

In the context of septamycin, a systematic approach would involve creating a library of derivatives with modifications at different positions and then evaluating their efficacy against various targets, such as Gram-positive bacteria or Eimeria species. nih.govvulcanchem.com By comparing the activity of these analogs to that of the parent compound, researchers can deduce which structural features are critical for a desired biological effect. For instance, modifications that enhance the ionophore's affinity for a specific cation or improve its ability to penetrate bacterial cell walls could lead to increased potency.

Advanced Analytical and Computational Methodologies in Septamycin Research

Chromatographic Separation and Purification Techniques

The isolation and purification of septamycin (B610790) from fermentation broths of Streptomyces hygroscopicus rely heavily on chromatographic methods. nih.govmdpi.com These techniques separate molecules based on their differential interactions with a stationary phase and a mobile phase. journalagent.com

Silica (B1680970) Gel Chromatography: This is a widely used and preferred method for the purification of polyether antibiotics like septamycin. google.comcolumn-chromatography.com Silica gel, a polar adsorbent, is effective in separating compounds from complex mixtures. google.comcolumn-chromatography.com The separation mechanism is based on the polarity of the molecules; more polar compounds adhere more strongly to the silica gel and thus elute later than less polar compounds. In the context of septamycin, silica gel chromatography is instrumental in isolating the antibiotic from other metabolites produced during fermentation. google.com

Alumina (B75360) Chromatography: Alumina (Al₂O₃) is another polar adsorbent used in column chromatography for the purification of compounds like septamycin. google.comijcce.ac.ir Similar to silica gel, its polar nature allows for the separation of compounds based on their polarity. ijcce.ac.ir The choice between silica gel and alumina often depends on the specific characteristics of the mixture being separated. ijcce.ac.ir

Carbon Chromatography: While less commonly cited specifically for septamycin, carbon-based adsorbents can also be employed in chromatographic separations of antibiotics. google.com The interaction mechanisms on carbon are different from silica and alumina, often involving hydrophobic and van der Waals interactions.

The general process for isolating septamycin involves extracting the fermentation broth, followed by a series of chromatographic steps to achieve high purity. nih.gov The purified septamycin can then be crystallized as its sodium salt for further analysis. nih.govgoogle.com

Table 1: Chromatographic Techniques for Septamycin Purification

| Technique | Stationary Phase | Principle of Separation | Reference |

|---|---|---|---|

| Column Chromatography | Silica Gel | Adsorption based on polarity | google.comcolumn-chromatography.com |

| Column Chromatography | Alumina | Adsorption based on polarity | google.comijcce.ac.ir |

| Column Chromatography | Carbon | Adsorption, primarily non-polar interactions | google.com |

Mass Spectrometry Applications

Mass spectrometry (MS) is an indispensable tool in the structural elucidation and analysis of septamycin and its derivatives. It provides information about the molecular weight and fragmentation patterns of the molecule, which are crucial for confirming its identity and structure. ijpras.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling: LC-MS combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. nih.govthermofisher.com This technique is particularly powerful for metabolite profiling, allowing for the simultaneous detection and quantification of numerous compounds in a complex biological sample. thermofisher.comnih.gov In septamycin research, LC-MS can be used to analyze the fermentation broth to identify septamycin and other related metabolites produced by Streptomyces hygroscopicus. researchgate.net High-resolution mass spectrometry (HRMS) coupled with LC provides accurate mass measurements, which aids in the confident identification of metabolites. ijpras.com

Fast Atom Bombardment Mass Spectrometry (FAB-MS): This soft ionization technique has been used to study polyether antibiotics like septamycin. FAB-MS is particularly useful for analyzing non-volatile and thermally labile compounds. The FAB spectra of polyether antibiotics typically show metal-adduct molecular ions, with an absence of protonated molecular ions. A characteristic fragmentation pattern observed for many polyethers, including those with a β-hemiketal carboxylic acid group, is the loss of 62 daltons from the metal-adduct molecular ion. This fragmentation is proposed to occur through an unusual unimolecular reaction involving intramolecular proton transfer and subsequent loss of water and carbon dioxide.

Table 2: Mass Spectrometry Data for Septamycin Sodium Salt

| Analytical Technique | Ionization Method | Key Observation | Reference |

|---|---|---|---|

| LC-MS/MS | Electrospray Ionization (ESI) | Enables sensitive detection and quantification in complex matrices. | nih.gov |

| FAB-MS | Fast Atom Bombardment | Presence of metal-adduct molecular ions; characteristic fragmentation patterns. | |

| High-Resolution MS (HRMS) | Various | Provides accurate mass measurements for metabolite identification. | ijpras.com |

Computational and In Silico Research Methods

Computational and in silico methods have become increasingly important in understanding the structure-function relationships of complex molecules like septamycin. tandfonline.comscribd.com These approaches complement experimental data and provide insights that can be difficult to obtain through laboratory experiments alone.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. amdhs.orgebi-edu.com This method is widely used in drug discovery to understand how a potential drug molecule interacts with its biological target. nih.gov

In the context of septamycin, molecular docking studies have been performed to investigate its potential interactions with various protein targets. researchgate.net For example, studies have explored the binding of septamycin and other polyether ionophores to targets like Plasmodium falciparum glutathione (B108866) S-transferase (PfGST). researchgate.net These studies help in understanding the molecular basis of the antibiotic's activity and can guide the design of new derivatives with improved properties. The process involves preparing the 3D structures of both the ligand (septamycin) and the target protein, and then using a docking program to find the most energetically favorable binding poses. researchgate.netscirp.org

Computational Modeling for Conformational Analysis and Binding Studies

Computational modeling is used to study the three-dimensional structure and conformational flexibility of molecules. For a complex and flexible molecule like septamycin, understanding its conformation in different environments (e.g., in solution, as a free acid, or as a sodium salt) is crucial for understanding its function.

Nuclear Magnetic Resonance (NMR) spectroscopy data, combined with computational modeling, has been used to determine the solution conformation of septamycin and its sodium salt. nih.govresearchgate.net These studies have revealed that the backbone of septamycin forms a pseudocyclic structure, closed by a head-to-tail hydrogen bond. In the sodium salt form, the Na+ ion is entrapped in a central cavity, coordinated by six to seven oxygen atoms. nih.govresearchgate.net The external part of the molecule is lipophilic, which helps to shield the trapped sodium ion from the surrounding environment. nih.gov Computational energy minimization calculations can be used to explore different possible conformations and identify the most stable ones. researchgate.net

Future Directions and Emerging Research Avenues for Septamycin Sodium Salt

Identification of Novel Cellular and Molecular Targets Beyond Ionophoric Action

While the ionophoric properties of septamycin (B610790) are central to its antimicrobial effects, emerging research suggests that its biological activities may not be limited to ion transport. The complex structure of septamycin may allow it to interact with various cellular components, leading to a broader range of effects. Future research is poised to investigate these non-canonical interactions to uncover novel therapeutic potentials.

A key area of investigation is the potential for septamycin to modulate cellular signaling pathways involved in processes like apoptosis (programmed cell death) and inflammation. dcchemicals.com Some molecularly targeted therapies have been shown to induce a form of inflammatory cell death known as pyroptosis, which is mediated by the cleavage of gasdermin proteins by caspases. nih.govthno.org For instance, the activation of caspase-3 during apoptosis can cleave Gasdermin E (GSDME), triggering a switch to pyroptosis. thno.org It is conceivable that the cellular stress induced by septamycin's ionophoric activity could trigger downstream signaling cascades that lead to apoptosis or other forms of regulated cell death. nih.gov Investigating whether septamycin can directly or indirectly activate key proteins in these pathways, such as caspases or kinases, could reveal new mechanisms of action and potential applications in oncology or inflammatory diseases. dcchemicals.comphcogrev.com

Future studies should employ a multi-omics approach, integrating proteomics, transcriptomics, and metabolomics, to identify septamycin-binding proteins and map the global cellular response to its presence. This will help to build a comprehensive picture of its molecular interactions beyond simple ion transport and may identify entirely new classes of cellular targets.

Investigation of Synergistic Effects with Other Antimicrobial Agents

The use of combination therapy is a cornerstone of modern medicine, aimed at enhancing efficacy, reducing toxicity, and overcoming drug resistance. frontiersin.org The investigation of septamycin in synergistic combinations with other antimicrobial agents is a promising research frontier. connectedpapers.com While direct studies on septamycin are emerging, extensive research on other ionophores and aminoglycosides provides a strong rationale for this approach. nih.govjmicrobiol.or.kr

Synergism can be achieved through various mechanisms. For example, an agent that increases the permeability of the bacterial cell wall, such as a β-lactam antibiotic, could facilitate the entry of septamycin, thereby enhancing its intracellular concentration and ionophoric activity. jmicrobiol.or.kr Conversely, the disruption of ion homeostasis by septamycin could sensitize bacteria to other antibiotics that target cellular processes like protein or DNA synthesis. wikipedia.org

Research into the synergistic potential of septamycin should extend to antifungal agents as well. nih.gov Many fungal pathogens pose a significant threat, and combination therapy is often required for effective treatment. nih.govmdpi.com Studies combining septamycin with existing antifungals like amphotericin B or azoles could reveal combinations that lower the required dose of each agent, potentially reducing toxicity while maintaining or even increasing antifungal efficacy. mdpi.com A patent has already highlighted the use of septamycin in a synergistic combination for non-antimicrobial purposes, indicating its compatibility and potential in multi-component formulations. google.com

| Potential Combination Agent | Target Class | Hypothesized Synergistic Mechanism | Potential Target Pathogens |

|---|---|---|---|

| β-Lactam Antibiotics (e.g., Penicillin) | Antibacterial | Increased cell wall permeability enhances septamycin uptake. jmicrobiol.or.kr | Gram-positive bacteria (e.g., Staphylococcus aureus) |

| Aminoglycosides (e.g., Gentamicin) | Antibacterial | Complementary disruption of cellular processes (ion balance and protein synthesis). nih.gov | Broad-spectrum bacteria |

| Amphotericin B | Antifungal | Disruption of membrane integrity by both agents leading to enhanced fungal cell death. mdpi.com | Candida albicans, other pathogenic fungi |

| Azole Antifungals (e.g., Fluconazole) | Antifungal | Septamycin may overcome efflux pump-mediated resistance to azoles. | Azole-resistant fungal strains |

| Antimicrobial Peptides (AMPs) | Antibacterial/Antifungal | AMP-mediated membrane permeabilization facilitates septamycin entry. frontiersin.org | Multidrug-resistant bacteria and fungi |

Advances in Biosynthetic Engineering for Enhanced Production and Diversification

Septamycin is a complex polyketide natural product synthesized by the bacterium Streptomyces hygroscopicus. mdpi.comscielo.br The production of such complex molecules through traditional chemical synthesis is often commercially unfeasible. Therefore, advances in the biosynthetic engineering of the producing organism hold the key to enhancing the yield of septamycin and creating novel, structurally diverse analogs with potentially improved properties.

The starting point for this research is the identification and analysis of the septamycin biosynthetic gene cluster (BGC). jmicrobiol.or.krnih.gov Modern genome mining tools can identify the complete set of genes responsible for producing the septamycin backbone and its subsequent modifications. frontiersin.orgnih.gov Once the BGC is characterized, various genetic manipulation techniques can be applied. For instance, overexpression of positive regulatory genes or deletion of negative regulators within the cluster can significantly increase production titers. jmicrobiol.or.krnih.gov

Furthermore, metabolic engineering of the S. hygroscopicus host strain can be employed to increase the supply of precursor molecules needed for septamycin biosynthesis. nih.gov Studies on enhancing the production of other complex metabolites like rapamycin (B549165) in S. hygroscopicus have demonstrated the success of these strategies, which involve optimizing primary metabolism to channel more building blocks into the secondary metabolite pathway. nih.govmdpi.com

Beyond increasing yield, biosynthetic engineering offers the exciting possibility of "unnatural" natural product generation. By inactivating or replacing specific genes within the BGC, such as those encoding tailoring enzymes (e.g., methyltransferases, hydroxylases), it is possible to create a library of novel septamycin derivatives. jmb.or.kr These new compounds could exhibit altered antimicrobial spectrum, increased potency, or reduced toxicity, providing a rich source of new drug leads.

| Engineering Strategy | Specific Approach | Anticipated Outcome | Relevant Research Area |

|---|---|---|---|

| Regulatory Gene Manipulation | Overexpression of pathway-specific activators (e.g., SARPs). | Increased transcription of the septamycin BGC, leading to higher yield. | Strain Improvement jmicrobiol.or.kr |

| Precursor Supply Enhancement | Engineering of primary metabolic pathways (e.g., glycolysis, fatty acid synthesis). | Increased availability of acetate (B1210297), propionate, and other building blocks for polyketide synthesis. | Metabolic Engineering nih.gov |

| Combinatorial Biosynthesis | Inactivation or swapping of tailoring enzymes (e.g., P450s, methyltransferases). | Generation of a library of novel septamycin analogs with modified structures. | Natural Product Diversification jmb.or.kr |

| Heterologous Expression | Transferring the septamycin BGC into a high-producing, genetically tractable host strain. | Improved production and easier genetic manipulation. | Synthetic Biology jmicrobiol.or.kr |

Development of Innovative Analytical and Bioassay Platforms for Septamycin Research

Underpinning all future research on septamycin is the need for robust and sensitive analytical methods and biologically relevant bioassays. The development of innovative platforms in these areas is crucial for accurately quantifying septamycin, understanding its mechanism of action, and screening for new derivatives with enhanced activity.

For quantitative analysis, hyphenated chromatographic techniques, particularly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), are the gold standard. nih.govfrontiersin.orgnih.gov Future work should focus on developing and validating highly sensitive and specific LC-MS/MS methods for the detection of septamycin and its metabolites in complex biological matrices like plasma, tissues, and microbial cultures. researchgate.netmdpi.com Such methods are essential for pharmacokinetic studies, monitoring synergy in combination therapies, and quantifying yields from engineered strains.

In parallel, the development of novel bioassays is critical for assessing the biological activity of septamycin and its analogs. longdom.orgbioanalysis-zone.com While standard minimum inhibitory concentration (MIC) assays are useful, there is a need for higher-throughput and more informative assay platforms. bebpa.orgsymmetric.events This could include the development of reporter gene assays where a fluorescent or luminescent signal is linked to a specific cellular pathway affected by septamycin. Such assays can provide real-time insights into the compound's mechanism of action and are amenable to high-throughput screening of derivative libraries. Furthermore, developing cell-based assays that can distinguish between ionophoric and non-ionophoric effects would be a significant advancement, allowing for a more nuanced understanding of the structure-activity relationships of new septamycin analogs. probiogen.de

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Septamycin sodium salt with high purity, and how can researchers validate its chemical identity?

- Methodological Answer : Synthesis typically involves salt formation via ion-exchange chromatography or direct neutralization of Septamycin with sodium hydroxide under controlled pH (7.0–8.5). Post-synthesis, validate identity using nuclear magnetic resonance (NMR) for structural confirmation and inductively coupled plasma mass spectrometry (ICP-MS) to quantify sodium content. Purity should be assessed via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .

Q. Which analytical techniques are recommended for characterizing the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% relative humidity for 6 months) coupled with HPLC-UV or LC-MS can monitor degradation products. For hygroscopicity assessment, dynamic vapor sorption (DVS) analysis is critical. Include differential scanning calorimetry (DSC) to detect polymorphic changes .

Advanced Research Questions

Q. How should researchers design dose-response experiments to evaluate this compound’s antimicrobial efficacy while minimizing cytotoxicity?

- Methodological Answer : Use a checkerboard assay combining Septamycin with other antibiotics (e.g., β-lactams) to assess synergy. For cytotoxicity, employ a tiered approach:

- In vitro: MTT assay on mammalian cell lines (e.g., HEK293) with IC₅₀ calculations.

- In vivo: Zebrafish larvae models to screen acute toxicity at 24–72 hours post-fertilization.

Statistical analysis via two-way ANOVA with Bonferroni correction is recommended to differentiate antimicrobial vs. cytotoxic effects .

Q. What statistical frameworks are appropriate for resolving contradictions in cytotoxicity data across independent studies?

- Methodological Answer : Conduct a meta-analysis using random-effects models to account for inter-study variability (e.g., differing cell lines or exposure times). Stratify data by experimental conditions (e.g., serum-free vs. serum-containing media) and apply sensitivity analysis to identify confounding variables. Tools like RevMan or R’s

metaforpackage are suitable .

Q. How can researchers optimize cell-based assays to account for batch-to-batch variability in this compound?

- Methodological Answer : Pre-normalize each batch via peptide content analysis (Kjeldahl method) and adjust concentrations using molar extinction coefficients. Include internal controls (e.g., a reference batch) in every assay plate. For sensitive assays (e.g., flow cytometry), request additional quality control (QC) data, such as endotoxin levels (<0.1 EU/mg) .

Data Interpretation & Reporting

Q. How should researchers document experimental procedures to ensure reproducibility of this compound studies?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Main text : Summarize synthesis and characterization data for ≤5 batches.

- Supplementary Material : Provide raw NMR spectra, HPLC chromatograms, and detailed QC protocols (e.g., column specifications, mobile phase gradients).

For novel derivatives, include X-ray crystallography data or 2D-NMR (COSY, HSQC) to confirm stereochemistry .

Q. What criteria should guide the inclusion of this compound data in systematic reviews of antimicrobial agents?

- Methodological Answer : Apply PICOS (Population, Intervention, Comparison, Outcomes, Study Design) criteria:

- Population: Bacterial strains with defined resistance profiles (e.g., MRSA, ESBL-producing E. coli).

- Intervention: this compound at clinically relevant concentrations (e.g., 1–64 µg/mL).

Exclude studies lacking MIC/MBC values or using non-standardized susceptibility testing methods (e.g., disk diffusion without CLSI/EUCAST guidelines) .

Tables for Quick Reference

Table 1 : Analytical Techniques for this compound Characterization

| Parameter | Technique | Key Parameters | Reference |

|---|---|---|---|

| Purity | HPLC-UV | Column: C18, 5 µm; Flow rate: 1 mL/min | |

| Structural Identity | ¹H/¹³C NMR | Solvent: D₂O; Reference: TMS (0 ppm) | |

| Sodium Content | ICP-MS | Calibration range: 0.1–10 ppm Na⁺ |

Table 2 : Common Confounders in Cytotoxicity Studies

| Confounder | Mitigation Strategy |

|---|---|

| Batch variability | Pre-normalize batches via peptide content analysis |

| Serum interference | Use serum-free media or dialyzed FBS |

| Endotoxin contamination | Test via LAL assay (<0.1 EU/mg) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.